molecular formula C8H10ClNO B12428279 2,3-Dihydrobenzofuran-4-amine hydrochloride

2,3-Dihydrobenzofuran-4-amine hydrochloride

Cat. No.: B12428279
M. Wt: 171.62 g/mol
InChI Key: ZONVFYOILBYRAM-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-4-amine hydrochloride is a chemical compound with the molecular formula C8H9NO·HCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzofuran-4-amine hydrochloride can be achieved through several methods. One common approach involves the cyclization of N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide in the presence of hydrobromic acid (HBr) under an inert atmosphere . Another method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzofuran-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amine derivatives, and substitution can result in various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzofuran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,3-Dihydrobenzofuran-4-amine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-4-amine;hydrochloride

InChI

InChI=1S/C8H9NO.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3H,4-5,9H2;1H

InChI Key

ZONVFYOILBYRAM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)N.Cl

Origin of Product

United States

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